Cas no 166445-47-2 (Cyclo[N-methyl-L-alanyl-L-alanyl-D-alanyl-N-methyl-L-leucyl-N-methyl-L-leucyl-N-methyl-L-valyl-(3R)-3-hydroxy-N-methyl-L-leucyl-(2S)-2-aminobutanoyl-N-methylglycyl-N-methyl-L-alanyl-L-valyl](9CI))
166445-47-2 structure
Product Name:Cyclo[N-methyl-L-alanyl-L-alanyl-D-alanyl-N-methyl-L-leucyl-N-methyl-L-leucyl-N-methyl-L-valyl-(3R)-3-hydroxy-N-methyl-L-leucyl-(2S)-2-aminobutanoyl-N-methylglycyl-N-methyl-L-alanyl-L-valyl](9CI)
Numéro CAS:166445-47-2
Le MF:C53H95N11O12
Mégawatts:1078.38791394234
CID:179299
PubChem ID:474051
Update Time:2025-04-19
Cyclo[N-methyl-L-alanyl-L-alanyl-D-alanyl-N-methyl-L-leucyl-N-methyl-L-leucyl-N-methyl-L-valyl-(3R)-3-hydroxy-N-methyl-L-leucyl-(2S)-2-aminobutanoyl-N-methylglycyl-N-methyl-L-alanyl-L-valyl](9CI) Propriétés chimiques et physiques
Nom et identifiant
-
- Cyclo[N-methyl-L-alanyl-L-alanyl-D-alanyl-N-methyl-L-leucyl-N-methyl-L-leucyl-N-methyl-L-valyl-(3R)-3-hydroxy-N-methyl-L-leucyl-(2S)-2-aminobutanoyl-N-methylglycyl-N-methyl-L-alanyl-L-valyl](9CI)
- (3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-33-[(1R)-1-hydroxy-2-methylpropyl]-1,4,7,10,12,15,18,19,24,25,28-undecamethyl-6,9-bis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31
- (MeLeu(3-OH)1, MeAla4,6)-CsA
- Cyclo(N-methyl-L-alanyl-L-alanyl-D-alanyl-N-methyl-L-leucyl-N-methyl-L-leucyl-N-methyl-L-valyl-(3R)-3-hydroxy-N-methyl-L-leucyl-(2S)-2-aminobutanoyl-N-methylglycyl-N-methyl-L-alanyl-L-valyl)
- DTXSID70168106
- 166445-47-2
- [MeLeu(3-OH)1, MeAla4,6]-CsA
- Cyclo[N-methyl-L-alanyl-L-alanyl-D-alanyl-N-methyl-L-leucyl-N-methyl-L-leucyl-N-methyl-L-valyl-(3R)-3-hydroxy-N-methyl-L-leucyl-(2S)-2-aminobutanoyl-N-methylglycyl-N-methyl-L-alanyl-L-valyl]
-
- Piscine à noyau: 1S/C53H95N11O12/c1-23-36-49(72)58(16)26-39(65)59(17)34(14)46(69)57-40(29(6)7)52(75)60(18)35(15)45(68)54-32(12)44(67)55-33(13)48(71)61(19)37(24-27(2)3)50(73)62(20)38(25-28(4)5)51(74)63(21)41(30(8)9)53(76)64(22)42(47(70)56-36)43(66)31(10)11/h27-38,40-43,66H,23-26H2,1-22H3,(H,54,68)(H,55,67)(H,56,70)(H,57,69)/t32-,33+,34-,35-,36-,37-,38-,40-,41-,42-,43+/m0/s1
- La clé Inchi: NYSAITQCPAUWFK-RCSZOPDZSA-N
- Sourire: O[C@H](C(C)C)[C@H]1C(N[C@H](C(N(C)CC(N(C)[C@@H](C)C(N[C@H](C(N(C)[C@@H](C)C(N[C@@H](C)C(N[C@H](C)C(N(C)[C@H](C(N(C)[C@H](C(N(C)[C@H](C(N1C)=O)C(C)C)=O)CC(C)C)=O)CC(C)C)=O)=O)=O)=O)C(C)C)=O)=O)=O)CC)=O
Propriétés calculées
- Qualité précise: 1077.71675
- Masse isotopique unique: 1077.716
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 5
- Nombre de récepteurs de liaison hydrogène: 12
- Comptage des atomes lourds: 76
- Nombre de liaisons rotatives: 9
- Complexité: 2080
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 11
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 4.1
- Surface topologique des pôles: 279Ų
Propriétés expérimentales
- Dense: 1.038
- Point d'ébullition: 1256.8°Cat760mmHg
- Point d'éclair: 713.9°C
- Indice de réfraction: 1.465
- Le PSA: 278.8
Cyclo[N-methyl-L-alanyl-L-alanyl-D-alanyl-N-methyl-L-leucyl-N-methyl-L-leucyl-N-methyl-L-valyl-(3R)-3-hydroxy-N-methyl-L-leucyl-(2S)-2-aminobutanoyl-N-methylglycyl-N-methyl-L-alanyl-L-valyl](9CI) Littérature connexe
-
Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
-
Goonay Yousefalizadeh,Shideh Ahmadi,Nicholas J. Mosey,Kevin G. Stamplecoskie Nanoscale, 2021,13, 242-252
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
166445-47-2 (Cyclo[N-methyl-L-alanyl-L-alanyl-D-alanyl-N-methyl-L-leucyl-N-methyl-L-leucyl-N-methyl-L-valyl-(3R)-3-hydroxy-N-methyl-L-leucyl-(2S)-2-aminobutanoyl-N-methylglycyl-N-methyl-L-alanyl-L-valyl](9CI)) Produits connexes
- 60731-46-6(Elcatonin)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
Fournisseurs recommandés
Zhejiang Brunova Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Lot
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membre gold
Fournisseur de Chine
Réactif
上海帛亦医药科技有限公司
Membre gold
Fournisseur de Chine
Réactif
Hebei Liye chemical Co.,Ltd
Membre gold
Fournisseur de Chine
Lot
Nanjing jingzhu bio-technology Co., Ltd.
Membre gold
Fournisseur de Chine
Lot